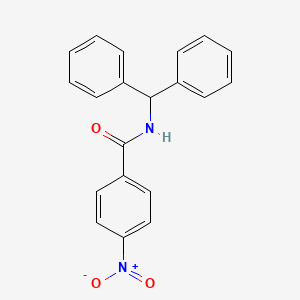![molecular formula C16H21F2N3O3 B5503815 ethyl 4-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5503815.png)
ethyl 4-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "ethyl 4-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate" involves designing and creating derivatives based on specific scaffolds, like piperazine, to target biological activities. For example, derivatives of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine have been synthesized to explore their potential as insecticides, demonstrating the versatility of the piperazine scaffold in producing compounds with varied biological activities (Cai et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds showcases the significance of the piperazine ring and its derivatives in medicinal chemistry. For instance, the synthesis and structural analysis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate highlight the conformational aspects and hydrogen bonding patterns that could influence the compound's biological activity and interaction with biological targets (Kulkarni et al., 2016).
Chemical Reactions and Properties
The reactivity of the piperazine ring and its derivatives with various reagents leads to a multitude of chemical reactions, enabling the synthesis of a wide range of compounds. For example, the reaction of α-bromo enones with 1,2-diamines to form 3-trifluoromethylated piperazin-2-ones showcases the diversity of chemical transformations possible with piperazine derivatives, offering pathways to novel compounds with potential biological activities (Rulev et al., 2013).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline form, are crucial for their application in various fields. Studies on the crystal engineering of piperazine derivatives, like the 1,4-piperazine-2,5-diones, provide insights into the hydrogen-bond association and polymorphism, which are important for understanding the compound's stability and formulation (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the potential applications of piperazine derivatives. For instance, the synthesis and antibacterial activity evaluation of novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates highlight the antimicrobial potential of these compounds, demonstrating their relevance in the development of new therapeutic agents (Sharma & Jain, 2008).
Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized through microwave-assisted methods, leading to derivatives with antimicrobial, anti-lipase, and anti-urease activities. This research demonstrates the potential of such compounds in developing new therapeutic agents with specific biological actions (Başoğlu et al., 2013).
Antimicrobial Activity of 1,2,4-Triazol-3-one Derivatives
Derivatives obtained from ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates were investigated for their antimicrobial activity, revealing that Mannich bases in particular showed promising results against various microorganisms, suggesting their utility in antibiotic development (Fandaklı et al., 2012).
Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives
Further studies on 1,2,4-triazole derivatives highlighted their good to moderate antimicrobial activities against several test microorganisms, underlining the significance of structural modifications in enhancing biological efficacy (Bektaş et al., 2010).
Decyclization of Ethyl Benzothiophene-carboxylates
Research on ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates demonstrated their reaction with secondary amines, including piperazine, yielding N,N′-disubstituted piperazine derivatives. This study provides insight into chemical transformations relevant for pharmaceutical chemistry (Vasileva et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-[3-(3,4-difluoroanilino)-3-oxopropyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O3/c1-2-24-16(23)21-9-7-20(8-10-21)6-5-15(22)19-12-3-4-13(17)14(18)11-12/h3-4,11H,2,5-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGAUQQEDVAFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)

![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)

![2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)
![3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5503784.png)
![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5503785.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5503796.png)
![3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5503801.png)
![3-isopropyl-N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5503809.png)
![1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione](/img/structure/B5503813.png)
![methyl 2-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5503822.png)
![N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5503824.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5503832.png)